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molecular formula C9H6O4 B8275889 3-(2-Oxoacetyl)benzoic acid

3-(2-Oxoacetyl)benzoic acid

Cat. No. B8275889
M. Wt: 178.14 g/mol
InChI Key: ZFOCSCYEBFCSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949542B2

Procedure details

The title compound was prepared from 3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester [prepared by the following procedure: To a solution of 3-bromoacetyl-benzoic acid (2.43 g, 10 mmol) in DMSO (17 ml) was added 48% aqueous HBr (3.4 ml) and the mixture was stirred at 55° C. for 0.5 h. The cooled mixture was partitioned between AcOEt and H2O, the organic layer was washed with brine, dried and evaporated in vacuum and the solid residue was triturated with Et2O/hexane to give 3-oxoacetyl-benzoic acid (1.08 g) as a white solid. A solution of this material (3.92 g, 20 mmol) and acetyl hydrazide (1.63 g, 22 mmol) in MeOH (20 ml) was stirred at RT for 1 h. The mixture was evaporated in vacuum and the residue was heated in an autoclave in 5N NH3-MeOH (30 ml) at 150° C. for 3 h. The mixture was cooled and partitionned between AcOEt and sat. NaHCO3-solution. The aqueous phase was acidified to pH 3with 3N HCl and extracted with AcOEt. The crude product obtained from the AcOEt extract was esterified by heating in 1N HCl-MeOH (80 ml) for 18 h at 50° C. and the crude ester obtained was purified by chromatography (silica gel, AcOEt) to give the methyl ester as light-yellow solid (0.45 g).] (0.8 g, 3.5 mmol) by treatment with lithium tert-butyl acetate according to general procedure K (method b). Obtained as a yellow solid (1.34 g, crude product).
Name
3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:15]=[N:14][C:13]([CH3:16])=[N:12][CH:11]=2)[CH:5]=1.Br[CH2:19][C:20]([C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([OH:27])=[O:26])=[O:21].Br>CS(C)=O>[C:4]([O:27][C:25](=[O:26])[CH2:24][C:3]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]2[N:15]=[N:14][C:13]([CH3:16])=[N:12][CH:11]=2)[CH:5]=1)=[O:17])([CH3:9])([CH3:5])[CH3:3].[O:2]=[CH:19][C:20]([C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][CH:30]=1)[C:25]([OH:27])=[O:26])=[O:21]

Inputs

Step One
Name
3-(3-methyl-[1,2,4]triazin-6-yl)-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=CC=C1)C1=CN=C(N=N1)C)=O
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
BrCC(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
3.4 mL
Type
reactant
Smiles
Br
Name
Quantity
17 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 55° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between AcOEt and H2O
WASH
Type
WASH
Details
the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
the solid residue was triturated with Et2O/hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(CC(=O)C1=CC(=CC=C1)C1=CN=C(N=N1)C)=O
Name
Type
product
Smiles
O=CC(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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